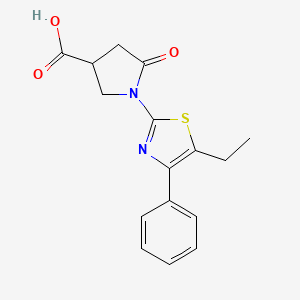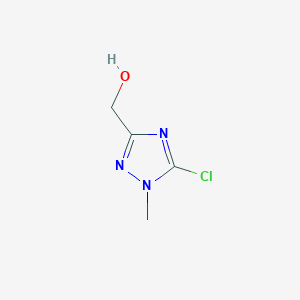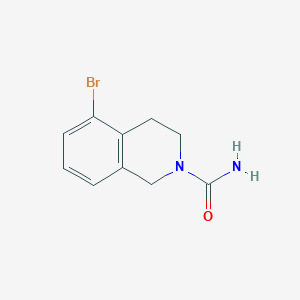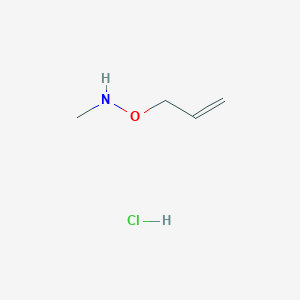![molecular formula C11H12F3N3O B1415312 N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 2197054-41-2](/img/structure/B1415312.png)
N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and molecular weight. For “N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea”, the boiling point is 447.6±45.0 °C at 760 mmHg, and the density is 1.4±0.1 g/cm^3 .Scientific Research Applications
Cyclocondensation Reactions
N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has been studied in cyclocondensation reactions. This compound, along with similar substances, participates in reactions leading to the formation of diverse heterocyclic compounds like imidazolidine-2,4-diones and 3,5-dihydroimidazol-4-ones, demonstrating its utility in synthetic organic chemistry (Sokolov et al., 2013).
Synthesis and Antimicrobial Activity
Another significant application of this chemical is in the synthesis of N-substituted ureas. These synthesized compounds have been evaluated for antimicrobial activity. Studies have shown that many of these compounds exhibit moderate antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Reddy et al., 2003).
Metallo-Supramolecular Macrocycles
The compound is also used in the preparation of metallo-supramolecular macrocycles. These macrocycles are generated in finely balanced equilibria and provide insights into the structural aspects of such assemblies. Their synthesis involves control over the position of pyridine N atoms relative to the urea carbonyl group, which is crucial for their formation (Troff et al., 2012).
Antagonism in hTRPV1 Receptors
In the field of medicinal chemistry, derivatives of N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea have been investigated for their potential as hTRPV1 antagonists. This research is important for understanding the role of these compounds in modulating receptor activity, which has implications in pain management (Sun et al., 2015).
Formation of Oligomeric and Macrocyclic Ureas
The compound has been used in the synthesis of oligomeric and macrocyclic ureas. The tendency of this compound to form cyclic structures is attributed to a preferred folded conformation, which is significant for understanding the dynamics of molecular self-assembly (Gube et al., 2012).
properties
IUPAC Name |
1-cyclopropyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-6-8(17-10(18)16-7-2-3-7)4-5-9(15-6)11(12,13)14/h4-5,7H,2-3H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCRGQFUYXDZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)




![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)
![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)